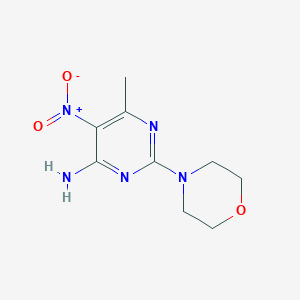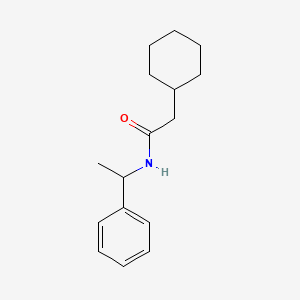![molecular formula C20H29N3O6 B3970753 1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid](/img/structure/B3970753.png)
1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid
Overview
Description
1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid is a complex organic compound that features a piperidine ring and an azepane ring, both of which are significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-nitrobenzyl chloride, followed by cyclization to form the azepane ring. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Cyclization: The formation of the azepane ring itself is a cyclization reaction.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, strong bases like sodium hydride
Cyclization: Strong bases, solvents like DMF or THF
Major Products
Reduction: Conversion of the nitro group to an amine
Substitution: Various alkylated piperidine derivatives
Cyclization: Formation of the azepane ring
Scientific Research Applications
1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Phenylmethyl)piperidin-4-yl]azepane: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]azepane: Contains a chloro group instead of a nitro group, leading to different substitution reactions.
Uniqueness
1-[1-[(2-Nitrophenyl)methyl]piperidin-4-yl]azepane is unique due to the presence of the nitro group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c22-21(23)18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-1-2-6-12-20;3-1(4)2(5)6/h3-4,7-8,17H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPJOZIVAMECTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B3970672.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine](/img/structure/B3970687.png)

![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![3-(2-fluorophenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B3970716.png)

![1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
![4-[4-methyl-5-nitro-6-(1H-pyrazol-1-yl)-2-pyrimidinyl]morpholine](/img/structure/B3970728.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3970739.png)
![N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide](/img/structure/B3970750.png)
![3-(5-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B3970752.png)
![(1S*,6R*)-9-[(4-ethylphenoxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3970759.png)

